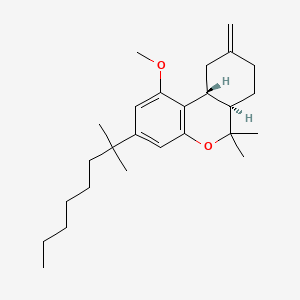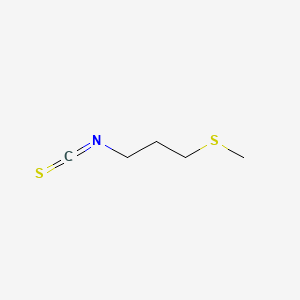
3-(Methylthio)propyl isothiocyanate
描述
伊伯维林是一种天然存在的异硫氰酸酯化合物,主要存在于牛心菜种子中伊伯维林因其潜在的抗癌特性而受到广泛关注,特别是在治疗肝细胞癌和肺癌方面 .
准备方法
合成路线和反应条件
伊伯维林可以通过其前体葡萄糖苷酸,葡萄糖伊伯维林的水解合成。水解过程涉及酶芥子酶,它催化葡萄糖伊伯维林转化为伊伯维林。 该反应通常在温和条件下进行,例如室温和中性pH值 .
工业生产方法
伊伯维林的工业生产涉及从植物来源提取葡萄糖伊伯维林,然后进行酶促水解。提取过程可能包括溶剂提取或超临界流体提取等方法来分离葡萄糖苷酸。 然后使用纯化的芥子酶进行水解步骤,以确保伊伯维林的高产率和纯度 .
化学反应分析
反应类型
伊伯维林会发生几种类型的化学反应,包括:
氧化: 伊伯维林可以被氧化形成亚砜和砜。
还原: 伊伯维林的还原会导致硫醇的形成。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物形成
氧化: 亚砜和砜。
还原: 硫醇。
取代: 硫脲和氨基甲酸酯.
科学研究应用
伊伯维林具有广泛的科学研究应用,包括:
化学: 用作有机合成中的试剂,以及其他生物活性化合物的先驱。
生物学: 研究其在植物防御机制中的作用及其对细胞过程的影响。
作用机制
伊伯维林主要通过诱导癌细胞氧化应激和DNA损伤来发挥作用。它促进活性氧物质的产生,导致线粒体功能障碍和细胞凋亡。此外,伊伯维林在G2/M期诱导细胞周期阻滞,进一步抑制癌细胞增殖。 伊伯维林的分子靶标包括参与细胞凋亡和细胞周期调节的各种信号通路 .
相似化合物的比较
属性
IUPAC Name |
1-isothiocyanato-3-methylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2/c1-8-4-2-3-6-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKSCZJUIURGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047132 | |
| Record name | 3-(Methylthio)propyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Raddish-like, irritating aroma | |
| Record name | 3-Methylthiopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
254.00 °C. @ 760.00 mm Hg | |
| Record name | Ibervirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 3-Methylthiopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.099-1.105 | |
| Record name | 3-Methylthiopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
505-79-3 | |
| Record name | 3-Methylthiopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iberverin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-isothiocyanato-3-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Methylthio)propyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylthiopropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBERVERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTT13BN94Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ibervirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is iberverin and where is it found?
A: Iberverin is an isothiocyanate (ITC) naturally occurring primarily in plants of the Brassicaceae family, such as oxheart cabbage (Brassica oleracea var. capitata) [, , ].
Q2: How does iberverin exert its biological effects?
A2: Iberverin exhibits antineoplastic activities against human hepatocellular carcinoma (HCC) through multiple mechanisms:
- DNA Damage and Cell Cycle Arrest: Iberverin induces DNA damage in HCC cells, leading to cell cycle arrest at the G2/M phase []. This prevents the cells from dividing and proliferating.
- Mitochondrial-Mediated Apoptosis: Iberverin triggers apoptosis, a programmed cell death pathway, by acting on mitochondria []. This involves increasing intracellular reactive oxygen species (ROS) formation and depleting glutathione, ultimately leading to cell death.
- Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) Activation: Iberverin activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress []. This activation leads to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and -glutamylcysteine synthetase (GCS) [].
- Stringent Response Induction: Iberverin, like other ITCs, induces the stringent response in bacteria, leading to the accumulation of guanosine penta- and tetraphosphate [(p)ppGpp] []. This response is triggered by amino acid starvation, which seems to be induced by iberverin via a mechanism potentially involving glycine [].
Q3: What is the structural characterization of iberverin?
A3: Although the provided abstracts don't provide specific spectroscopic data, we can infer the following:
- Structure: Iberverin is a sulfur-containing organic compound. It is a lower structure-related homologue of sulforaphane, exhibiting different sulfur oxidation states [].
Q4: What is known about the structure-activity relationship (SAR) of iberverin and related compounds?
A: Studies comparing the Nrf2-inducing activity of iberverin, iberin, and cheirolin, which have different sulfur oxidation states, showed that all three compounds significantly induced Nrf2 nuclear translocation and downstream gene expression []. This suggests that the sulfur oxidation state may not drastically alter their ability to activate this pathway.
Q5: What are the in vitro and in vivo effects of iberverin?
A:
- Anti-cancer activity: Iberverin inhibits the growth of human hepatocellular carcinoma (HCC) cells [], lung cancer cells [], and A549 lung adenocarcinoma cells [] in a dose-dependent manner.
- Apoptosis induction: Iberverin induces apoptosis in A549 cells, as evidenced by increased early and late apoptosis/necrosis and activation of caspases-3, -8, and -9 [].
- Anti-leishmanial activity: The glucosinolate glucoiberverin, which can be hydrolyzed to iberverin, has shown promising anti-leishmanial activity against Leishmania major promastigotes and amastigotes [].
- Antimicrobial activity: While not directly tested, iberverin, along with other ITCs, showed synergistic antimicrobial effects when combined with sulforaphane against Escherichia coli []. This effect was linked to stringent response induction and could potentially be relevant for pathogenic bacteria like enterohemorrhagic Escherichia coli (EHEC) [].
- Anti-cancer activity: Iberverin hampered tumorigenicity in a HCC in vivo model [].
- Induction of phase II detoxification enzymes: Iberverin, even at low doses (40 micromol/kg/day), significantly increased glutathione S-transferase (GST) and quinone reductase (QR) activities in the duodenum, forestomach, and urinary bladder of rats []. This induction was comparable to other ITCs tested, highlighting its potential as a chemopreventive agent.
Q6: How stable is iberverin and what are the implications for its applications?
A: While specific data regarding iberverin's stability under various conditions is not provided in the abstracts, its presence in cooked Brassica vegetables depends on the cooking method. Sous vide cooking, for example, retains glucosinolates but limits their conversion to isothiocyanates like iberverin due to enzyme inactivation []. Adding myrosinase-rich sources like mustard seeds during cooling enhances isothiocyanate formation [], suggesting potential strategies for preserving or enhancing iberverin content in food.
Q7: How is iberverin metabolized in the human body?
A7: While the abstracts lack specific information on iberverin metabolism, research on its glucosinolate precursor, glucoiberin, sheds light on its biotransformation:
- Bacterial metabolism: Certain human gut bacteria, particularly Enterobacteriaceae and some Escherichia coli strains, can metabolize glucoiberin [, ]. E. coli VL8, for example, can convert glucoiberin to glucoerucin, ultimately yielding iberverin and its nitrile derivative [].
- Absorption: Studies using ileostomy patients suggest that sulforaphane, a related ITC, is rapidly absorbed in the upper digestive tract []. While this data cannot be directly extrapolated to iberverin, it indicates that absorption of related compounds can be efficient.
Q8: Are there analytical methods to detect and quantify iberverin?
A: Gas chromatography-mass spectrometry (GC-MS) is a common technique to analyze isothiocyanates, including iberverin, in various matrices like plant tissues and seed meals [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


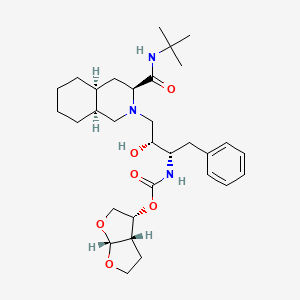
![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)
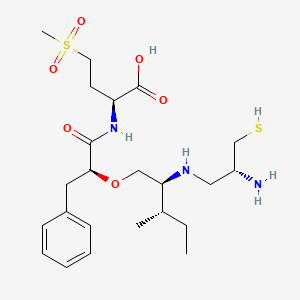
![2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride](/img/structure/B1674068.png)
![1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1674069.png)
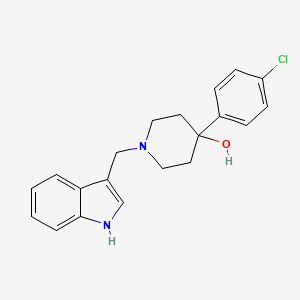
![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)
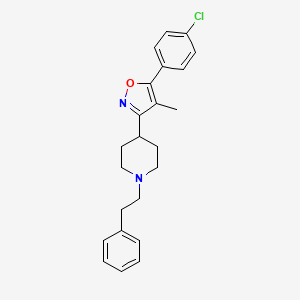
![3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide](/img/structure/B1674076.png)
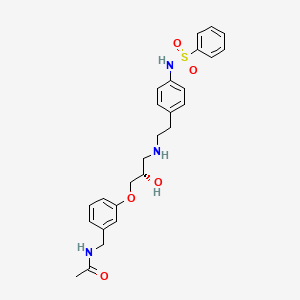
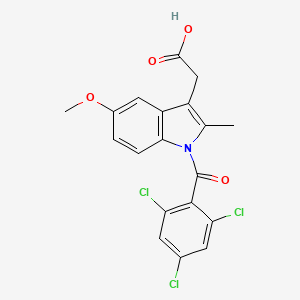
![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)
